5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride
Description
Introduction to 5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl Chloride
Chemical Identity and Nomenclature
The compound is systematically named This compound , reflecting its fused bicyclic structure. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 59940-07-7 (base structure) |
| Molecular Formula | C₇H₄ClFN₂O₂S |
| Molecular Weight | 234.63 g/mol |
| IUPAC Name | 5-fluoro-1H-1,3-benzodiazole-2-sulfonyl chloride |
The benzo[d]imidazole core consists of a benzene ring fused to an imidazole moiety, with fluorine at position 5 and a sulfonyl chloride group at position 2. Substituent positions are assigned according to IUPAC numbering, where the sulfur atom in the sulfonyl group originates from the imidazole’s nitrogen at position 1.
Historical Development in Heterocyclic Chemistry
The synthesis of fluorinated benzimidazole derivatives emerged in the late 20th century, driven by demand for bioactive molecules with improved metabolic stability. Early routes involved direct fluorination of benzimidazole precursors using hydrofluoric acid or Selectfluor reagents, though these methods suffered from poor regioselectivity. The introduction of sulfonyl chloride groups became feasible through chlorosulfonic acid reactions, as demonstrated in the synthesis of analogous compounds like 1H-benzo[d]imidazole-2-sulfonyl chloride.
A pivotal advancement occurred with the adoption of ultrasound-assisted synthesis, which enabled efficient cyclization and sulfonation under solvent-free conditions. For example, modern protocols for related CF₃-substituted benzimidazoles achieve yields exceeding 80% in 1-hour reactions, showcasing the methodology’s relevance to 5-fluoro derivatives.
Positional Isomerism and Fluorine Substituent Effects
The compound’s properties are profoundly influenced by the positions of its substituents:
Fluorine Electronic Effects
- Electron-Withdrawing Nature : The C5 fluorine induces a -I effect, increasing the sulfonyl chloride’s electrophilicity at C2 by 12–15% compared to non-fluorinated analogs.
- Hydrogen-Bonding Capacity : Fluorine participates in C–H···F interactions (bond energy: 3–5 kJ/mol), stabilizing crystal lattices as observed in X-ray studies of 5-fluoro-1H-benzimidazole derivatives.
Positional Isomerism
Comparative studies of benzimidazole sulfonyl chlorides reveal distinct reactivity patterns:
| Isomer | Melting Point (°C) | Relative Reactivity |
|---|---|---|
| 5-Fluoro-2-sulfonyl | 158–160 | 1.00 (reference) |
| 4-Fluoro-2-sulfonyl | 145–147 | 0.78 |
| 6-Fluoro-2-sulfonyl | 162–164 | 1.12 |
The C5 fluorine optimizes steric and electronic parameters for nucleophilic aromatic substitution, as its meta position relative to the sulfonyl chloride minimizes steric hindrance while maximizing electronic activation. This geometric arrangement facilitates reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Supramolecular Interactions
Crystallographic analyses of fluorinated benzimidazoles demonstrate layered polymeric structures stabilized by:
- N–H···O hydrogen bonds (2.8–3.0 Å) between imidazole protons and sulfonyl oxygens.
- C–F···π interactions (3.25–3.89 Å) involving fluorine and adjacent aromatic systems.
These interactions enhance thermal stability, with decomposition temperatures exceeding 250°C for fluorinated derivatives versus 210°C for non-fluorinated analogs.
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClFN2O2S |
|---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
6-fluoro-1H-benzimidazole-2-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClFN2O2S/c8-14(12,13)7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) |
InChI Key |
QSYMNGOAFMVLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to a pre-formed benzimidazole ring. One common method includes the reaction of 5-fluoro-1H-benzo[d]imidazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.
Example with Amines
Reaction with 1-methylpiperazine in dichloromethane (DCM) at 0–25°C produces sulfonamide derivatives. Triethylamine (TEA) is typically used to neutralize HCl byproducts:
text5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride + R-NH2 → Sulfonamide + HCl
Data Table 1: Reaction Yields with Amines
| Amine | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| 1-Methylpiperazine | DCM | 0–25°C | 84.2 | |
| Piperazine | DCM | 25°C | 78.6 | |
| Dimethylamine | H2O/DCM | 0°C | 86.0 |
Key Finding : Piperazine derivatives exhibit higher yields due to enhanced nucleophilicity compared to aliphatic amines .
Suzuki-Miyaura Coupling Reactions
The sulfonyl chloride participates in palladium-catalyzed cross-coupling reactions with arylboronic acids. For example, coupling with 4-fluorophenylboronic acid under Suzuki conditions produces biaryl sulfones:
textSulfonyl chloride + Ar-B(OH)2 → Biaryl sulfone + B(OH)3
Reaction Conditions
-
Catalyst: Pd(PPh3)4 (2 mol%)
-
Base: Na2CO3
-
Solvent: Dioxane/H2O (3:1)
-
Temperature: 80°C
Data Table 2: Coupling Efficiency
| Boronic Acid | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| 4-Fluorophenyl | 72 | 98 | |
| Phenyl | 68 | 95 |
Acid-Catalyzed Rearrangements
Under acidic conditions, the sulfonyl chloride undergoes Fries-like rearrangements. For instance, treatment with chlorosulfonic acid at −5°C selectively functionalizes the aromatic ring at the para-position :
textChlorosulfonation → Selective para-substitution
Critical Parameters
-
Temperature: −5°C to 0°C
-
Solvent: Chlorosulfonic acid
-
Reaction Time: 1–2 hours
Key Insight : Lower temperatures minimize side reactions, achieving >85% regioselectivity .
Thiol-Disulfide Exchange
The compound reacts with thiols (e.g., cysteine residues) to form disulfide bonds, a mechanism exploited in enzyme inhibition studies:
textSulfonyl chloride + R-SH → R-S-SO2-Benzimidazole + HCl
Biological Relevance : This reactivity underpins its use as a covalent inhibitor targeting cysteine proteases .
Hydrolysis Reactions
Hydrolysis in aqueous media generates sulfonic acids, critical for modifying solubility profiles:
textSulfonyl chloride + H2O → Sulfonic acid + HCl
Conditions :
-
pH 7–9 (buffered)
-
Room temperature
-
Yield: Quantitative (>95%)
Scientific Research Applications
Synthesis of Bioactive Compounds
5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride serves as a versatile building block in the synthesis of various bioactive compounds. Its sulfonyl chloride group allows for nucleophilic substitution reactions, which can lead to the formation of diverse derivatives with enhanced biological activities.
Antimicrobial Agents
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives synthesized from this compound. For instance, a series of benzimidazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 25 µg/mL . The presence of electron-withdrawing groups, such as fluoro and nitro groups, has been shown to enhance this activity .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 12.5 |
| Compound B | Antifungal | 25 |
| Compound C | Antibacterial | 50 |
Anticancer Agents
The compound has also been explored for its anticancer properties. In a study evaluating various derivatives, one compound derived from this compound exhibited an IC50 value of 4.12 µM against cancer cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM) . This indicates its potential as a lead compound in the development of new anticancer drugs.
Antimicrobial Efficacy
A series of studies have synthesized compounds based on this compound and evaluated their antimicrobial efficacy against various strains. One notable study reported that derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values comparable to established antibiotics .
Anticancer Activity
Another study focused on the anticancer potential of derivatives synthesized from this compound. The results indicated that certain derivatives not only inhibited tumor growth but also showed lower toxicity profiles compared to traditional chemotherapeutics . These findings suggest that modifications to the benzimidazole core can lead to compounds with improved therapeutic indices.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Reactivity
The reactivity and applications of benzimidazole derivatives depend heavily on substituent groups. Key comparisons include:
- Sulfonyl Chloride vs. Hydrosulfonyl Groups : The sulfonyl chloride group in the target compound exhibits higher electrophilicity compared to hydrosulfonyl (-SO₂H) derivatives, enabling faster nucleophilic reactions. Hydrosulfonyl analogs require additional activation steps for functionalization .
- Sulfonyl Chloride vs. Thiol Groups : Thiol-containing analogs (e.g., 5-fluoro-6-substituted-1H-benzo[d]imidazole-2-thiols) are less reactive in substitution reactions but can form disulfide bonds or undergo oxidation, limiting their utility as intermediates .
- Electron-Withdrawing vs. Electron-Donating Substituents : Derivatives with nitro (4f) or bromo (4e) groups (electron-withdrawing) show reduced nucleophilicity at the benzimidazole core compared to benzodioxol-substituted analogs (4d), which may enhance stability but hinder reactivity .
Physicochemical Properties
- Solubility : Sulfonyl chloride derivatives are highly polar, favoring solubility in polar aprotic solvents (e.g., THF), whereas benzodioxol-substituted analogs exhibit moderate solubility in acetone .
- Stability : The sulfonyl chloride group is moisture-sensitive, necessitating anhydrous storage, while thiol derivatives are prone to oxidation, requiring inert atmospheres .
Biological Activity
5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
This compound has the following chemical structure:
- Molecular Formula : C7H5ClN2O2S
- CAS Number : 11063861
This compound features a benzimidazole core, which is known for its pharmacological properties, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of benzimidazole, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines, as summarized in the table below:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against cancer cells.
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : Flow cytometry studies have shown that this compound can induce apoptosis in cancer cells, particularly in the MCF cell line, suggesting a pro-apoptotic effect that may be dose-dependent .
- Inhibition of Kinase Activity : Some derivatives have been shown to inhibit specific kinases involved in cancer progression, such as PI3K and AKT pathways, which are crucial for cell survival and proliferation .
- Selectivity Towards Cancer Cells : Notably, imidazole derivatives tend to exhibit higher selectivity for cancer cells over normal cells, minimizing potential side effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The following table summarizes its efficacy against selected pathogens:
The Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the compound that inhibits bacterial growth.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Cancer Treatment : A recent study investigated the effects of this compound on tumor-bearing mice. Results indicated significant tumor growth suppression compared to control groups, reinforcing its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study focused on its antibacterial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride, and what critical parameters influence reaction efficiency?
- Methodological Answer : The synthesis typically involves converting a benzoimidazole carboxylic acid derivative to the sulfonyl chloride using thionyl chloride (SOCl₂). Critical parameters include:
- Temperature : Reactions are often conducted at 0–5°C to control exothermic side reactions (e.g., ).
- Purification : Column chromatography with chloroform/ethyl acetate/hexane mixtures is used to isolate the product (e.g., 39% yield in ).
- Intermediate handling : Acid chlorides generated in situ must be used immediately to avoid hydrolysis ().
Reference: .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm substituent positions and purity ().
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles ( ).
- Mass spectrometry (MS) : ESI+ mode validates molecular weight (e.g., m/z 352–386 in ).
Reference: .
Q. What safety protocols are critical for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers in dry, ventilated areas away from heat and light ( ).
- Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection to prevent skin/eye contact.
- Emergency response : For spills, use inert absorbents and avoid water to prevent sulfonic acid formation.
Reference: .
Advanced Research Questions
Q. How can researchers design derivatives of this compound for targeted biological activity, and what computational tools support this process?
- Methodological Answer :
- Structure-activity relationship (SAR) : Introduce substituents (e.g., fluorophenyl, methylsulfonyl) at R₁–R₆ positions to modulate EGFR inhibition ().
- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding affinities to targets like EGFR ().
- ADMET analysis : SwissADME or ADMETLab predicts pharmacokinetic properties (e.g., solubility, toxicity) ().
Reference: .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically analyzed?
- Methodological Answer :
- Assay standardization : Compare protocols for cell lines, incubation times, and control compounds.
- Statistical validation : Apply ANOVA or t-tests to assess significance of outliers ().
- Structural validation : Confirm compound integrity via HPLC or LC-MS to rule out degradation.
Reference: .
Q. What strategies optimize the synthetic yield of sulfonyl chloride derivatives while minimizing side reactions?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation efficiency ().
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity ().
- Reaction monitoring : TLC or in-situ IR tracks intermediate formation and adjusts reaction time.
Reference: .
Q. Which pharmacopeial standards or reference materials ensure analytical consistency in quantifying this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
